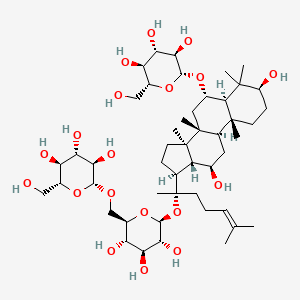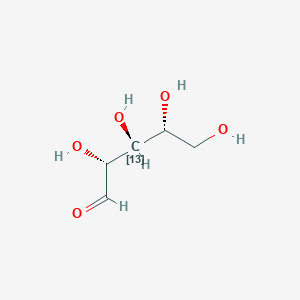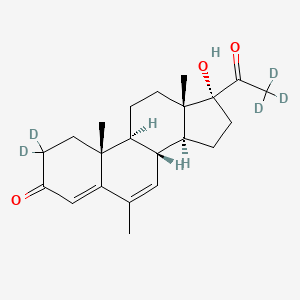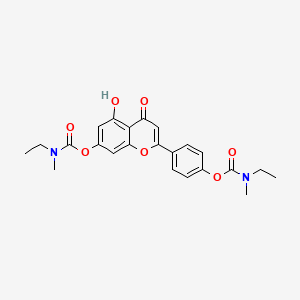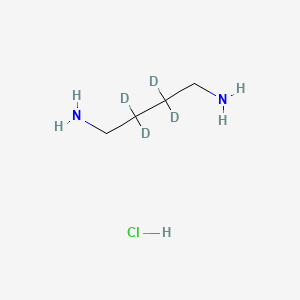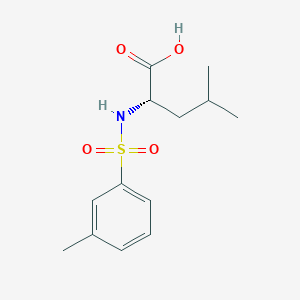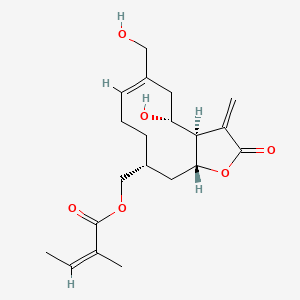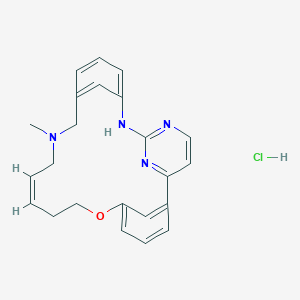![molecular formula C25H18ClN5O4S B12408559 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl group, a sulfamoylphenyl group, and an aminobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Formation of Pyrrolo[2,3-d]pyrimidine Core: : The synthesis begins with the formation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as 2-aminopyrimidine and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.
-
Introduction of Chlorophenyl and Sulfamoylphenyl Groups: : The next step involves the introduction of the chlorophenyl and sulfamoylphenyl groups. This can be accomplished through a series of substitution reactions, where the pyrrolo[2,3-d]pyrimidine core is reacted with 4-chlorobenzene and 4-sulfamoylbenzene derivatives under suitable conditions, such as the presence of a base or a catalyst.
-
Amination and Benzoic Acid Substitution: : The final step involves the amination of the pyrrolo[2,3-d]pyrimidine core and the substitution with the benzoic acid moiety. This can be achieved through a nucleophilic substitution reaction, where the amino group is introduced using an appropriate amine source, followed by the reaction with a benzoic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques. The scalability of the synthesis is crucial for large-scale production, and process optimization is often required to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild or strong conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as the presence of a base or a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Wissenschaftliche Forschungsanwendungen
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[5-(4-chlorophenyl)-7-(4-aminophenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with an aminophenyl group instead of a sulfamoylphenyl group.
2-[[5-(4-bromophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]salicylic acid: Similar structure but with a salicylic acid moiety instead of a benzoic acid moiety.
Uniqueness
The uniqueness of 2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid lies in its specific combination of functional groups and its potential applications. The presence of both chlorophenyl and sulfamoylphenyl groups, along with the pyrrolo[2,3-d]pyrimidine core and the benzoic acid moiety, provides unique chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C25H18ClN5O4S |
|---|---|
Molekulargewicht |
520.0 g/mol |
IUPAC-Name |
2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H18ClN5O4S/c26-16-7-5-15(6-8-16)20-13-31(17-9-11-18(12-10-17)36(27,34)35)24-22(20)23(28-14-29-24)30-21-4-2-1-3-19(21)25(32)33/h1-14H,(H,32,33)(H2,27,34,35)(H,28,29,30) |
InChI-Schlüssel |
CKIIONRSGSPOPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


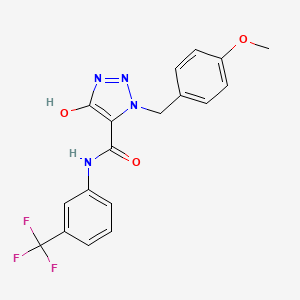
![(5Z)-5-[[3-(dimethylamino)phenyl]methylidene]-2-methyl-3-[2-[4-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenoxy]ethyl]imidazol-4-one](/img/structure/B12408487.png)
